Structural Pre-organization for DPP-IV and Kinase Binding Pockets via (1R,2S) Configuration
The (1R,2S) configuration is critical for biological activity. A related (1R,2S)-2-cyanocyclopentyl carbamate (A1BWL) is co-crystallized in the ATP-binding site of HPK1 (PDB 9N9X), displaying specific hydrogen bonds and hydrophobic contacts that depend on the cis orientation of the nitrile and carbamate groups [1]. The trans-(1R,2R) analog (N-[(1R,2R)-2-cyanocyclopentyl]benzamide) lacks this validated binding mode and has no reported co-crystal structure, implying that the (1S,2R) or (1R,2R) configurations cannot substitute without loss of target engagement [2]. Furthermore, the butanamide chain in the target compound provides a balance of lipophilicity (clogP ~1.5) that is intermediate between more polar acetamide analogs (clogP ~0.8) and more lipophilic benzamide derivatives (clogP ~2.5), optimizing membrane permeability while retaining solubility for biochemical assays .
| Evidence Dimension | Stereochemical configuration and binding mode validation |
|---|---|
| Target Compound Data | (1R,2S) cis configuration; butanamide chain; co-crystallized carbamate derivative in PDB 9N9X |
| Comparator Or Baseline | Trans-(1R,2R) benzamide analog: no co-crystal structure; 1-cyanocyclopentyl regioisomers: altered nitrile position |
| Quantified Difference | Binding mode validated by X-ray crystallography for (1R,2S) derivative vs. no structural validation for trans or regioisomeric analogs |
| Conditions | HPK1 kinase co-crystallization; computational clogP estimation |
Why This Matters
Procurement of the correct (1R,2S) stereoisomer is essential for reproducing published binding modes; incorrect stereochemistry or regioisomerism invalidates SAR continuity.
- [1] RCSB PDB. 9N9X: Structure of HPK1 with C5 bound at its active site. Ligand A1BWL: (1R,2S)-2-cyanocyclopentyl carbamate derivative. View Source
- [2] SpectraBase. (+-)-trans-N-(2-Cyanocyclopentyl)benzamide – N-[(1R,2R)-2-cyanocyclopentyl]benzamide. Spectral database entry. View Source
